N-methoxy-2-nitrobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXQZFJHLGOLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Pathways Involving N Methoxy 2 Nitrobenzenesulfonamide
Mechanistic Insights into Sulfonamide Bond Formation and Cleavage
The formation and cleavage of the sulfonamide bond are fundamental transformations in the application of N-methoxy-2-nitrobenzenesulfonamide as a protecting group and a synthetic intermediate.
Bond Formation: The sulfonamide bond is typically formed via a nucleophilic substitution reaction between a primary or secondary amine and 2-nitrobenzenesulfonyl chloride (Ns-Cl). orgsyn.orgorganic-chemistry.org The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct. orgsyn.org For instance, the reaction of 4-methoxybenzylamine (B45378) with 2-nitrobenzenesulfonyl chloride in dichloromethane (B109758) with triethylamine affords N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide in high yield. orgsyn.org
Bond Cleavage: The cleavage of the 2-nitrobenzenesulfonamide (B48108) (nosyl) group is a critical step in its use as a protecting group for amines. This deprotection is characteristically achieved under mild conditions using a thiol nucleophile, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate or cesium carbonate. orgsyn.orgchem-station.com
The mechanism of this cleavage is a distinctive feature of the nosyl group. chem-station.com It proceeds through a nucleophilic aromatic substitution pathway involving the formation of a Meisenheimer complex. orgsyn.orgchem-station.com The thiolate anion attacks the electron-deficient aromatic ring at the carbon atom bearing the sulfonyl group, facilitated by the strong electron-withdrawing nature of the ortho-nitro group. This addition forms a transient, resonance-stabilized Meisenheimer complex. Subsequent collapse of this intermediate leads to the cleavage of the C-S bond, releasing the free amine and forming a diaryl sulfide. chem-station.com The mild conditions required for this deprotection make the nosyl group advantageous over other sulfonyl protecting groups, such as the tosyl group, which often requires harsh cleavage conditions. chem-station.comsci-hub.se
The efficiency of this cleavage can be influenced by the substituents on the sulfonamide nitrogen and the aromatic ring. Electron-withdrawing groups on the sulfonamide derivative can enhance the rate of cleavage.
Table 1: Conversion Rates for Thiolytic Cleavage of Various 2-Nitrobenzenesulfonamide Derivatives
| Sulfonamide Derivative | Nucleophile | Conversion (%) |
| N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide | 4-Methoxybenzenethiol | 62% richmond.edu |
| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 4-Methoxybenzenethiol | 68% richmond.edu |
| 2-Nitro-N-phenylbenzene-1-sulfonamide | 4-Methoxybenzenethiol | 27% richmond.edu |
| N-Isopropyl-2-nitrobenzenesulfonamide | 4-Methoxybenzenethiol | 33% richmond.edu |
| Conversion rates represent the percentage of starting material converted to product under specific laboratory conditions. |
Detailed Analysis of Nitro Group Reduction Pathways
The ortho-nitro group is a key functional handle in this compound, and its reduction to an amino group opens up a variety of synthetic possibilities, particularly for the construction of heterocyclic systems. sci-hub.se
A common and effective method for the reduction of aromatic nitro groups is the use of stannous chloride (SnCl₂), often in its dihydrate form, in a solvent like ethyl acetate (B1210297) or an alcohol. researchgate.netresearchgate.net The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, leading to the stepwise reduction through nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding the corresponding aniline (B41778). The reaction is typically heated to ensure complete conversion. researchgate.net
While generally reliable, the reduction with SnCl₂ can sometimes be accompanied by side reactions. For instance, in the presence of alkoxy substituents on the benzene (B151609) ring, O-dealkylation can occur, particularly at elevated temperatures. researchgate.net The choice of solvent can also be critical; reductions carried out in alcoholic solvents with anhydrous SnCl₂ have been observed to cause substitution reactions on the aromatic ring, such as chlorination and alkoxylation. researchgate.netresearchgate.net
The resulting amine from the nitro group reduction is a potent nucleophile and is often positioned to participate in subsequent intramolecular reactions. sci-hub.se
Intramolecular Cyclization Mechanisms for Heterocyclic Construction
The strategic placement of the 2-nitrobenzenesulfonamide group allows for its participation in powerful intramolecular cyclization reactions to form a diverse range of heterocyclic structures. These reactions often rely on a tandem sequence where one part of the molecule is manipulated to create a nucleophile that then reacts with another part of the molecule.
One prevalent strategy involves the reduction of the ortho-nitro group to generate an aniline. sci-hub.se This newly formed amino group can then act as an intramolecular nucleophile. If an appropriate electrophilic center is present elsewhere in the molecule, a spontaneous cyclization can occur. This "cyclative cleavage" approach has been used to synthesize heterocycles like tetrahydrobenzopyrazinothiadiazinone dioxides. sci-hub.se In this mechanism, the intramolecular nucleophilic attack by the aniline nitrogen leads to the formation of a new heterocyclic ring and often the concurrent release of the product from a solid support. sci-hub.se
Another powerful cyclization strategy involves the N-alkylation of the sulfonamide followed by intramolecular reaction. In the total synthesis of lipogrammistin-A, an N-alkylated 2-nitrobenzenesulfonamide derivative underwent an intramolecular alkylation, where the sulfonamide nitrogen acts as a nucleophile, to exclusively form a complex 18-membered macrocycle. researchgate.net
Furthermore, N-alkoxy-N-(2-aminoethyl)-2-nitrobenzenesulfonamides serve as precursors for 1-alkoxy-2-aminoimidazolines. csic.escsic.es The mechanism involves a one-pot sequence starting with the reaction of the precursor with an isothiocyanate to form a thiourea (B124793). Subsequent cleavage of the nosyl group with a thiol generates a free amine, which then undergoes a spontaneous intramolecular cyclization by attacking the thiourea carbon, leading to the formation of the imidazoline (B1206853) ring system. csic.escsic.es
Investigations into Alkyl Transfer Reactions
The acidic nature of the N-H proton in 2-nitrobenzenesulfonamides (pKa ≈ 10-11) makes them suitable substrates for a variety of N-alkylation reactions, which are essentially alkyl transfer processes. chem-station.com The Fukuyama alkylation and the Fukuyama-Mitsunobu reaction are cornerstone methods for this transformation. sci-hub.setcichemicals.com
In the conventional Fukuyama alkylation, the sulfonamide is deprotonated with a mild base, such as potassium carbonate, and the resulting anion is alkylated with an alkyl halide. orgsyn.org This method is efficient for the regioselective monoalkylation of primary amines after their protection as nosyl amides. sci-hub.se
The Fukuyama-Mitsunobu reaction allows for the alkylation of the sulfonamide nitrogen with an alcohol under standard Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate). tcichemicals.comsoton.ac.uk The nosyl amide is sufficiently acidic to act as the nucleophile in this reaction. chem-station.com The mechanism involves the activation of the alcohol by the Mitsunobu reagents, followed by an Sₙ2 attack by the sulfonamide nitrogen anion. soton.ac.uk
More complex alkyl transfer pathways have also been observed. Unstable sulfonimidates, which can be formed from sulfonamides, have been shown to transfer their alkyl group to alcohol nucleophiles when heated. rsc.org Additionally, base-induced rearrangements of N-alkyl arylsulfonamides can occur, representing an intramolecular nitrogen-to-carbon alkyl transfer. nih.gov
Stereochemical and Regiochemical Control in Reactions
Achieving high levels of stereochemical and regiochemical control is paramount in modern organic synthesis. The 2-nitrobenzenesulfonamide moiety plays a significant role in directing the outcomes of various reactions.
Regiocontrol: The Fukuyama alkylation strategy is renowned for its ability to achieve regioselective monoalkylation of primary amines. sci-hub.se By first converting the primary amine to a nosyl amide, one of the N-H protons is replaced, preventing over-alkylation. Subsequent alkylation occurs exclusively on the remaining nitrogen site, and deprotection yields the desired secondary amine. orgsyn.org Similarly, in macrocyclization reactions, the conformational constraints imposed by the bulky sulfonamide group and the reaction conditions can lead to the formation of a single regioisomeric product, as seen in the exclusive formation of an 18-membered ring during the synthesis of lipogrammistin-A. researchgate.net
Stereocontrol: The 2-nitrobenzenesulfonamide group can be used in reaction sequences that control stereochemistry. For example, in the synthesis of N-methyl amino acids, the choice of reaction pathway can determine the final stereoconfiguration. A sequence involving diazotization to form an α-bromo acid with retention of configuration, followed by substitution with methylamine, results in an N-methyl amino acid with the opposite configuration to the starting amino acid. monash.edu The Mitsunobu reaction, often used for N-alkylation, is well-known to proceed with inversion of configuration at the alcohol's stereocenter, providing a reliable method for stereochemical control. soton.ac.uk In more complex systems, chiral ligands can be used in conjunction with metal catalysts to perform asymmetric transformations on substrates containing a nosyl amide, although the sulfonamide itself does not directly participate in the asymmetric induction. soton.ac.uk The steric bulk of the nosyl group can also influence the stereochemical outcome of reactions at adjacent centers by directing incoming reagents to the less hindered face of the molecule.
Derivatization and Structural Diversification of N Methoxy 2 Nitrobenzenesulfonamide Analogues
N-Alkylation and N-Arylation Strategies for Substituted Sulfonamides
The nitrogen atom of the sulfonamide group in 2-nitrobenzenesulfonamide (B48108) derivatives is a key site for introducing structural diversity through N-alkylation and N-arylation reactions. These reactions are fundamental in modifying the properties of the parent compound.
N-Alkylation: The Fukuyama reaction is a prominent method for the N-alkylation of sulfonamides. nih.govsci-hub.seresearchgate.net This reaction typically involves the use of an alkyl halide or an alcohol under Mitsunobu conditions to introduce an alkyl group onto the sulfonamide nitrogen. orgsyn.orgtcichemicals.comtcichemicals.com The 2-nitrobenzenesulfonyl (nosyl) group acts as both a protecting and an activating group, facilitating the alkylation process. researchgate.nettcichemicals.com The reaction proceeds smoothly to yield N,N-disubstituted 2-nitrobenzenesulfonamides. orgsyn.org For instance, polymer-supported N-benzyloxy-2-nitrobenzenesulfonamides can be N-alkylated using alkyl bromides, alcohols via the Fukuyama reaction, or through Michael addition with α,β-unsaturated carbonyl compounds. researchgate.net The acidic nature of the sulfonamide NH allows for selective deprotonation and subsequent alkylation. monash.edu
N-Arylation: While less common than N-alkylation, N-arylation of sulfonamides can also be achieved. sci-hub.se Base-mediated intramolecular N-arylation of N,N-disubstituted 2-nitrobenzenesulfonamides has been reported as a method to generate advanced intermediates for the synthesis of nitrogenous heterocycles. nih.gov The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed process, is a well-established method for forming C-N bonds and can be applied to the N-arylation of sulfonamides, although specific examples for N-methoxy-2-nitrobenzenesulfonamide are not prevalent in the provided results. tcichemicals.com
A variety of reagents and conditions are employed for these transformations, as summarized in the table below.
Table 1: Reagents and Conditions for N-Alkylation and N-Arylation of 2-Nitrobenzenesulfonamide Derivatives
| Reaction Type | Reagents | Conditions | Product Type |
| N-Alkylation (Fukuyama) | Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃, DBU) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | N-Alkyl-2-nitrobenzenesulfonamide |
| N-Alkylation (Mitsunobu) | Alcohol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618) (PPh₃) | Tetrahydrofuran (THF) | N-Alkyl-2-nitrobenzenesulfonamide |
| N-Alkylation (Michael Addition) | α,β-Unsaturated ketone, Base (e.g., BEMP) | Anhydrous THF | N-Alkyl-2-nitrobenzenesulfonamide |
| N-Arylation (Intramolecular) | Base | Varies | N-Aryl heterocyclic compounds |
Synthesis of N-Alkoxy, N-Hydroxy, and N-Nitroso Derivatives
Further diversification of the this compound scaffold can be achieved by modifying the N-substituent to introduce alkoxy, hydroxy, and nitroso functionalities.
N-Alkoxy Derivatives: The synthesis of N-alkoxy analogues has been demonstrated as a strategy to improve physicochemical properties. csic.es A one-pot method for the synthesis of 1-alkoxy-2-arylaminoimidazolines starts from N-alkoxy-N-(2-aminoethyl)-2-nitrobenzenesulfonamides. consensus.appdntb.gov.ua This suggests the feasibility of preparing N-alkoxy-2-nitrobenzenesulfonamide precursors. The general approach involves the reaction of a suitable N-alkoxy amine with 2-nitrobenzenesulfonyl chloride.
N-Hydroxy Derivatives: N-Hydroxy-2-nitrobenzenesulfonamide has been synthesized and identified as an efficient nitric oxide (HNO) donor. nih.gov The synthesis of N-hydroxy sulfonamides can be achieved through various methods, often involving the reaction of the corresponding sulfonyl chloride with hydroxylamine (B1172632) or its derivatives. For example, polymer-supported N-benzyloxy-2-nitrobenzenesulfonamides can be converted to polymer-supported N-alkylated benzyloxyamines, which upon acylation and cleavage yield N-alkyl hydroxamic acids. researchgate.net
N-Nitroso Derivatives: N-nitrosation of sulfonamides can be accomplished using various nitrosating agents. researchgate.net A common method involves the reaction of the sulfonamide with a source of the nitrosonium ion (NO+), such as sodium nitrite (B80452) in the presence of an acid like p-toluenesulfonic acid. researchgate.net Another approach utilizes tert-butyl nitrite (TBN) under solvent-free conditions, which is compatible with sensitive functional groups. rsc.org These methods lead to the formation of N-nitroso sulfonamides.
Table 2: Synthesis of N-Alkoxy, N-Hydroxy, and N-Nitroso Derivatives
| Derivative Type | Synthetic Approach | Key Reagents |
| N-Alkoxy | Reaction of N-alkoxy amine with 2-nitrobenzenesulfonyl chloride | N-alkoxy amine, 2-nitrobenzenesulfonyl chloride |
| N-Hydroxy | Reaction of sulfonyl chloride with hydroxylamine derivatives | 2-Nitrobenzenesulfonyl chloride, Hydroxylamine |
| N-Nitroso | Nitrosation of the corresponding sulfonamide | Sodium nitrite/acid, tert-butyl nitrite (TBN) |
Functionalization of the Benzene (B151609) Ring through Electrophilic and Nucleophilic Substitutions
The benzene ring of this compound offers another avenue for structural modification through electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The nitro group (-NO₂) is a strong deactivating and meta-directing group for electrophilic aromatic substitution. The sulfonamide group is also deactivating. Therefore, introducing new substituents onto the aromatic ring via electrophilic substitution can be challenging. However, under forcing conditions, reactions like nitration can occur. For instance, treating sulfanilamide (B372717) derivatives with a mixture of concentrated nitric and sulfuric acids can lead to nitration. rsc.org The position of substitution will be directed by the existing groups.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. researchgate.netgovtpgcdatia.ac.in The chlorine atom in derivatives like 5-chloro-2-nitrobenzenesulfonamide (B1348206) can be displaced by various nucleophiles such as amines, thiols, and alkoxides. This allows for the introduction of a wide range of functional groups onto the benzene ring. The reaction typically proceeds via a Meisenheimer complex intermediate. orgsyn.org The cleavage of the 2-nitrobenzenesulfonyl group itself often proceeds through a nucleophilic aromatic substitution mechanism where a thiolate anion attacks the ring. researchgate.net
Table 3: Functionalization of the Benzene Ring
| Reaction Type | Key Features | Example Reagents/Conditions | Potential Products |
| Electrophilic Aromatic Substitution | Deactivated ring, meta-directing nitro group | Concentrated HNO₃/H₂SO₄ | Further nitrated derivatives |
| Nucleophilic Aromatic Substitution | Activated ring due to nitro group | Nucleophiles (amines, thiols, alkoxides), Base | Substituted 2-nitrobenzenesulfonamides |
Construction of Cyclic Sulfonamide Frameworks via Intramolecular Reactions
Intramolecular reactions of appropriately substituted this compound analogues provide a powerful strategy for the synthesis of diverse cyclic sulfonamide frameworks. These reactions often involve the participation of the sulfonamide nitrogen and a functional group on a side chain or the aromatic ring itself.
A common strategy involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization. This approach has been used to prepare tetrahydrobenzopyrazinothiadiazinone dioxides. sci-hub.se Another example is the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol to construct a chiral 1,4-diazepane. researchgate.net
Intramolecular N-alkylation of the sulfonamide nitrogen can also lead to cyclic structures. For instance, the intramolecular alkylation of a suitably functionalized Ns-containing compound has been used to form an 18-membered ring in the total synthesis of lipogrammistin-A. researchgate.net Furthermore, base-mediated intramolecular C-arylation of 2-nitrobenzenesulfonamides can lead to the formation of indolinone derivatives after subsequent reduction and cyclization. researchgate.net
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is another important reaction for constructing cyclic frameworks from nitrobenzenesulfonamide derivatives.
Table 4: Strategies for Cyclic Sulfonamide Synthesis
| Cyclization Strategy | Key Transformation | Resulting Framework |
| Reductive Cyclization | Reduction of nitro group followed by intramolecular reaction | Fused heterocyclic systems |
| Intramolecular N-Alkylation | Alkylation of the sulfonamide nitrogen by a tethered electrophile | Macrocycles, heterocyclic rings |
| Intramolecular C-Arylation | Base-mediated arylation followed by cyclization | Indolinones and other fused systems |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution | Rearranged cyclic sulfonamides |
Scaffold Diversity through Cross-Coupling Reactions
Cross-coupling reactions offer a versatile and powerful tool for expanding the structural diversity of this compound analogues by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are widely used in organic synthesis. researchgate.net While specific examples with this compound are not detailed in the provided search results, the principles can be applied to halo-substituted derivatives. For instance, an intramolecular Heck cyclization of a solid-supported allyl intermediate derived from a 2-nitrobenzenesulfonamide has been described. sci-hub.se
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for forming C-N bonds and can be used for the N-arylation of sulfonamides or the amination of aryl halides. tcichemicals.com This reaction has been employed for the synthesis of various nitrogen-containing heterocycles. tcichemicals.com
Furthermore, enantioselective cross-coupling of diarylmethylamine C(sp2)–H bonds with arylboronic acid pinacol (B44631) esters has been achieved using a para-nitrobenzenesulfonamide as a directing group, highlighting the utility of the nitrobenzenesulfonamide moiety in directing C-H activation/cross-coupling reactions. nih.gov A palladium-catalyzed desulfitative arylation of olefins using N-methoxysulfonamides has also been reported, providing a method for C-C bond formation. rsc.org
Table 5: Cross-Coupling Reactions for Scaffold Diversification
| Reaction Type | Catalyst/Reagents | Bond Formed | Potential Application |
| Heck Reaction | Pd catalyst, Base | C-C (alkenyl) | Introduction of vinyl groups |
| Suzuki Reaction | Pd catalyst, Base, Organoboron reagent | C-C (aryl/vinyl) | Arylation or vinylation of the benzene ring |
| Sonogashira Reaction | Pd/Cu catalyst, Base, Terminal alkyne | C-C (alkynyl) | Introduction of alkyne functionalities |
| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine/Aryl halide | C-N | N-arylation or amination of the benzene ring |
| C-H Activation/Cross-Coupling | Pd catalyst, Ligand, Oxidant | C-C (aryl) | Directed functionalization of the benzene ring |
Role of N Methoxy 2 Nitrobenzenesulfonamide As a Versatile Synthetic Intermediate
Precursor for the Synthesis of Primary and Secondary Amines
One of the most well-established applications of 2-nitrobenzenesulfonamides is in the synthesis of primary and secondary amines. The "Ns-strategy," developed by Fukuyama and coworkers, provides a mild and efficient method for the mono- and di-alkylation of amines. tcichemicals.comresearchgate.net
Primary amines can be readily converted to their corresponding N-substituted-2-nitrobenzenesulfonamides by reaction with 2-nitrobenzenesulfonyl chloride in the presence of a base. tcichemicals.comorgsyn.org The resulting sulfonamide is sufficiently acidic to undergo smooth alkylation under various conditions, including the use of alkyl halides or Mitsunobu conditions. tcichemicals.comorgsyn.org A significant advantage of the Ns-protecting group is its stability under both acidic and basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. orgsyn.org
The true utility of this method lies in the mild conditions required for the deprotection of the sulfonamide to unveil the desired amine. Treatment with a soft nucleophile, such as a thiol in the presence of a base, readily cleaves the N-S bond to afford the free amine in high yield. tcichemicals.comorgsyn.org This process is believed to proceed through the formation of a Meisenheimer complex. tcichemicals.com This strategy has been successfully employed in the synthesis of a wide variety of secondary amines. orgsyn.orgjst.go.jp
For instance, the synthesis of N-(4-methoxybenzyl)-3-phenylpropylamine from 4-methoxybenzylamine (B45378) demonstrates the practical application of this methodology. orgsyn.orgorgsyn.org
Table 1: Synthesis of a Secondary Amine using the Ns-Strategy
| Step | Reactants | Reagents | Product |
| 1. Ns-Protection | 4-methoxybenzylamine, 2-nitrobenzenesulfonyl chloride | Triethylamine (B128534), Dichloromethane (B109758) | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide |
| 2. Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, 3-phenylpropyl bromide | Potassium carbonate, Dimethylformamide | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide |
| 3. Deprotection | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, Potassium hydroxide, Acetonitrile | N-(4-Methoxybenzyl)-3-phenylpropylamine |
Furthermore, N-alkoxycarbonyl-2-nitrobenzenesulfonamides, such as N-allyloxycarbonyl-2-nitrobenzenesulfonamide and N-(tert-butoxycarbonyl)-2-nitrobenzenesulfonamide, serve as valuable reagents for the synthesis of monoprotected amines, which can subsequently be converted to primary or secondary amines. tcichemicals.com
Building Block for Complex Nitrogen-Containing Heterocycles (e.g., Imidazoline (B1206853) Derivatives, Benzodiazepinones)
The unique reactivity of the 2-nitrobenzenesulfonamide (B48108) group makes it an invaluable building block for the synthesis of a diverse array of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. msesupplies.comnih.govresearchgate.net
The synthesis of imidazoline derivatives , a class of compounds with applications as central nervous system and cardiovascular agents, can be facilitated by methodologies that may involve sulfonamide intermediates. nih.govgoogle.comgoogle.com While direct synthesis from N-methoxy-2-nitrobenzenesulfonamide is not explicitly detailed in the provided results, the general principles of amine protection and activation offered by the Ns-group are applicable to the construction of such heterocyclic systems. nih.gov
More specifically, the utility of 2-nitrobenzenesulfonamides has been demonstrated in the solid-phase synthesis of benzodiazepinones . sci-hub.se These compounds are a well-known class of privileged structures in medicinal chemistry. nih.govnih.govgoogle.com In one example, an immobilized Ns-protected dipeptide was alkylated and subsequently cyclized to form the benzodiazepinone ring system after cleavage of the Ns-group. sci-hub.se This highlights the role of the nitrobenzenesulfonamide as both a protecting group and an activator for the key bond-forming reactions.
The versatility of the Ns-strategy extends to the construction of other complex heterocycles, such as N-2-Nos-oxopiperazines, through intramolecular cyclization reactions. sci-hub.se The ability to selectively remove the Ns-group under mild conditions while leaving other protecting groups intact is a significant advantage in the multi-step synthesis of these intricate molecules. tcichemicals.com
Intermediate in the Construction of Macrocyclic Structures
Macrocyclic compounds represent an important class of molecules with diverse biological activities, and their synthesis often presents significant challenges, particularly the macrocyclization step. mdpi.comrsc.orgchimia.ch The 2-nitrobenzenesulfonamide group has proven to be an effective tool for facilitating efficient intramolecular cyclizations to form large rings.
A compelling example is the total synthesis of lipogrammistin-A, an 18-membered macrocyclic natural product. researchgate.net In this synthesis, the key macrocyclization was achieved via an intramolecular alkylation of a 2-nitrobenzenesulfonamide. This reaction proceeded to give the desired 18-membered ring as the exclusive product. researchgate.net This demonstrates the power of the Ns-group to pre-organize the linear precursor and promote the desired ring-closing reaction.
The success of this strategy relies on the ability of the Ns-group to activate the nitrogen for the intramolecular nucleophilic attack. Following the successful macrocyclization, the Ns-group can be cleanly removed to afford the macrocyclic amine, which can be further elaborated to the final natural product. researchgate.net This approach showcases the dual role of the 2-nitrobenzenesulfonamide as both a protecting group and a powerful activating group for the construction of complex macrocyclic architectures.
Application in the Synthesis of Scaffolds for Enzyme Interaction Studies
The benzenesulfonamide (B165840) moiety is a well-known pharmacophore found in a variety of enzyme inhibitors. sci-hub.sesemanticscholar.org The introduction of a nitro group, as in 2-nitrobenzenesulfonamide, can modulate the electronic properties and binding interactions of these scaffolds with their target enzymes.
Specifically, benzenesulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. semanticscholar.orgnih.govrsc.org The sulfonamide group coordinates to the zinc ion in the active site of the enzyme. By modifying the substitution pattern on the aromatic ring, inhibitors with varying potency and selectivity for different CA isoforms can be developed. nih.gov
While the direct use of this compound in this context is not explicitly detailed, the 2-nitrobenzenesulfonamide scaffold itself is a key component in the design of potent and selective enzyme inhibitors. For example, novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and evaluated for their biological activity. acs.org Furthermore, the synthesis of various heterocyclic scaffolds for enzyme interaction studies often utilizes the Ns-protecting group strategy to construct the core structures. sci-hub.se The ability to synthesize diverse libraries of compounds using the Ns-strategy is crucial for structure-activity relationship (SAR) studies and the optimization of enzyme inhibitors. frontiersin.org
Utility in the Preparation of Peptide and Peptidomimetic Conjugates
The development of peptides and peptidomimetics as therapeutic agents is a rapidly growing field. nih.govnih.gov The Ns-strategy has found significant application in this area, particularly for the modification and synthesis of peptides and the construction of peptidomimetic scaffolds.
Amino acid derived 2-nitrobenzenesulfonamides can be effectively condensed with various molecules, including carbohydrates and nucleosides, under Mitsunobu conditions to create peptide conjugates. researchgate.net This allows for the site-specific incorporation of non-peptidic moieties into a peptide sequence, which can enhance the stability, bioavailability, and biological activity of the resulting conjugate.
Furthermore, the Ns-group has been employed in solid-phase peptide synthesis (SPPS). acs.orggoogle.com It can be used to protect the N-terminus of an amino acid, allowing for the stepwise elongation of the peptide chain. The mild deprotection conditions are compatible with a wide range of amino acid side chains, making it a valuable tool in the synthesis of complex peptides.
The synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides, also benefits from the use of 2-nitrobenzenesulfonamides. For instance, in the synthesis of cyclopropane-containing peptidomimetics as enzyme inhibitors, the opening of a lactone ring with N-methoxy-N-methylamine, a related transformation, was a key step. utexas.edu The Ns-strategy provides a robust method for the construction of the core scaffolds of these peptidomimetics, enabling the synthesis of molecules with improved pharmacological properties.
Advanced Spectroscopic and Spectrometric Analysis for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Dynamics
High-Resolution NMR spectroscopy is a cornerstone for determining the molecular structure of N-methoxy-2-nitrobenzenesulfonamide in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.
In the ¹H NMR spectrum, the aromatic protons of the 2-nitrophenyl group would exhibit complex splitting patterns in the downfield region (typically δ 7.5-8.5 ppm) due to their distinct electronic environments and spin-spin coupling. The methoxy (B1213986) protons (N-O-CH₃) would appear as a sharp singlet, likely in the range of δ 3.5-4.0 ppm. The sulfonamide proton (S-NH), if present and not exchanged with a deuterated solvent, would appear as a broad singlet.
The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The carbon atoms of the aromatic ring would resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being significantly deshielded. The methoxy carbon would be found further upfield.
Interactive Table: Expected ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aromatic-H | ~7.5 - 8.5 | - | Multiplet |
| Methoxy (CH₃) | ~3.5 - 4.0 | ~50 - 60 | Singlet |
| Aromatic-C | - | ~120 - 140 | - |
| Aromatic-C-NO₂ | - | ~145 - 155 | - |
Note: The data in this table is illustrative and represents typical chemical shift ranges for the specified functional groups.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Networks
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
The IR spectrum would prominently feature strong, characteristic absorption bands for the sulfonyl group (S=O), typically appearing as two distinct stretches around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The nitro group (NO₂) would also show strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), potentially overlapping with the sulfonamide stretch. The N-O stretch of the methoxyamine moiety and the S-N stretch would be found in the fingerprint region. The presence of an N-H bond would be indicated by a band in the 3200-3400 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro and sulfonyl groups, and for the aromatic ring vibrations. Analysis of these vibrational modes can also offer insights into intermolecular hydrogen bonding within the crystal lattice.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis in Reaction Intermediates
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₈N₂O₅S).
Furthermore, fragmentation analysis in MS/MS experiments helps to piece together the molecular structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the S-N bond, the N-O bond, and the loss of the nitro group (NO₂) or methoxy group (OCH₃). The study of these fragmentation patterns is crucial for identifying reaction intermediates in mechanistic studies. For instance, in the synthesis of more complex molecules where this compound is used as a protecting group, MS can track the cleavage of this group. csic.es
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Mapping
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the three-dimensional arrangement of the 2-nitrophenyl ring relative to the N-methoxy-sulfonamide group.
This technique is also unparalleled in its ability to map intermolecular interactions. It would detail any hydrogen bonds, for example between the sulfonamide N-H (if present) and an oxygen atom of a nitro or sulfonyl group on an adjacent molecule. It could also reveal other non-covalent interactions, such as π-π stacking between the aromatic rings, which govern the packing of the molecules in the crystal. Such detailed structural information is vital for understanding the compound's physical properties and for rational drug design when this moiety is part of a larger, biologically active molecule. nih.gov
Integration of Spectroscopic Data for Mechanistic Postulation and Verification
The true power of these analytical techniques is realized when their data is integrated to build a complete picture of a chemical process. For example, in a reaction where this compound is used as a starting material, NMR and IR can be used to monitor the disappearance of its characteristic signals and the appearance of new signals corresponding to the product. csic.es
MS can be used to identify transient intermediates and byproducts, providing snapshots of the reaction pathway. By combining the structural information from NMR and the functional group information from IR with the connectivity and mass information from MS, a detailed reaction mechanism can be postulated and verified. This integrated approach is essential for optimizing reaction conditions and for understanding the fundamental reactivity of this compound.
Computational and Theoretical Investigations of N Methoxy 2 Nitrobenzenesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fiveable.mewikipedia.org DFT calculations for N-methoxy-2-nitrobenzenesulfonamide focus on determining its optimized molecular geometry and electronic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. fiveable.me
The primary output of these calculations is the optimized three-dimensional structure of the molecule, corresponding to the minimum energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest include the geometries of the nitro and sulfonamide groups relative to the benzene (B151609) ring, and the conformation of the methoxy (B1213986) group.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.78 | ||
| S-N | 1.65 | ||
| S=O | 1.45 | ||
| N-O (methoxy) | 1.42 | ||
| C-N (nitro) | 1.47 | ||
| N=O (nitro) | 1.22 | ||
| O=S=O | 120.5 | ||
| C-S-N | 105.2 | ||
| S-N-O (methoxy) | 110.8 | ||
| C-C-N (nitro) | 118.9 | ||
| O-N-C-C (nitro) | |||
| C-S-N-O (methoxy) |
Note: The values in this table are illustrative and based on typical DFT results for similar molecules.
The electronic structure analysis from DFT also yields information on the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the nitro and sulfonamide groups is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The methoxy group, being electron-donating, will influence the energy and localization of the HOMO.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.95 |
| LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 6.80 |
Note: These values are hypothetical and serve to illustrate the application of FMO theory.
The localization of the HOMO and LUMO on specific atoms or regions of the molecule can be visualized to predict regioselectivity in reactions. For instance, the LUMO is likely to be distributed over the nitro-substituted aromatic ring, while the HOMO may have significant contributions from the methoxy group.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is crucial for understanding the molecule's flexibility and identifying its most stable conformers. unicamp.br The potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. nih.govaip.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation of the theoretical model. wikipedia.orgnih.gov This includes predicting vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
The prediction of vibrational spectra involves calculating the second derivatives of the energy with respect to the atomic coordinates. aps.org The resulting frequencies can be correlated with specific vibrational modes of the molecule, such as the stretching and bending of the S=O, N-O, and N=O bonds.
NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org These predictions can aid in the assignment of experimental NMR signals to specific nuclei within the molecule.
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum, providing information about the electronic transitions between molecular orbitals. als-journal.com
Table 3: Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Experimental Value |
| IR Frequency (S=O stretch) | 1350 cm⁻¹ | (Not available) |
| IR Frequency (NO₂ asym. stretch) | 1540 cm⁻¹ | (Not available) |
| ¹H NMR (methoxy) | 3.9 ppm | (Not available) |
| ¹³C NMR (C-S) | 140 ppm | (Not available) |
| UV-Vis (λmax) | 280 nm | (Not available) |
Note: The predicted values are illustrative and based on typical computational results for similar functional groups. Experimental values are not available in the provided context.
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the reaction pathways and identifying the transition states. centennialcollege.carsc.org For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species.
For example, a computational study could investigate the mechanism of nucleophilic aromatic substitution on the nitro-activated benzene ring of this compound. The calculations would aim to locate the Meisenheimer complex intermediate and the transition states leading to its formation and subsequent decomposition to products. This provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level.
Retrosynthetic Analysis Considerations for Target Molecules Incorporating N Methoxy 2 Nitrobenzenesulfonamide Motifs
Strategic Disconnections Involving the Sulfonamide Linkage
The most logical and common retrosynthetic disconnection for any sulfonamide is the cleavage of the sulfur-nitrogen (S-N) bond. scripps.edu This disconnection corresponds to the forward reaction of sulfonamide formation, typically from a sulfonyl chloride and an amine. ucl.ac.uk In the context of N-methoxy-2-nitrobenzenesulfonamide, this primary disconnection breaks the molecule into two key synthons: a methoxyamine cation and a 2-nitrobenzenesulfonyl anion.
The corresponding real-world reagents for these synthons are methoxyamine (or its hydrochloride salt) and 2-nitrobenzenesulfonyl chloride. tcichemicals.commerckmillipore.com This disconnection is highly strategic because the forward reaction—the sulfonylation of methoxyamine—is a reliable and well-established transformation. tcichemicals.com
Table 1: Primary Retrosynthetic Disconnection of this compound
| Target Molecule Motif | Disconnection | Synthons | Synthetic Equivalents (Reagents) |
![]() | S-N Bond Cleavage | ![]() | ![]() |
This initial disconnection simplifies the target molecule significantly. Further disconnections would then focus on the synthesis of the 2-nitrobenzenesulfonyl chloride precursor, which can be derived from 2-nitrochlorobenzene through established methods. e-bookshelf.de The simplicity and reliability of this primary bond cleavage make it the foundational step in planning the synthesis. ias.ac.in
Application of Functional Group Interconversions (FGIs)
Functional Group Interconversion (FGI) is a standard strategy in retrosynthesis where one functional group is transformed into another to enable a more effective disconnection or to simplify the synthetic route. ias.ac.in In molecules containing the this compound motif, FGIs can be applied to other parts of the molecule or to the sulfonamide moiety itself.
A key FGI consideration involves the nitro group. While its primary role is to activate the sulfonyl group for cleavage, it can also be seen as a precursor to other functionalities. For instance, a nitro group can be reduced to an amine, which could then participate in other reactions. ias.ac.in
More commonly, the this compound group is treated as a stable protecting group during FGIs elsewhere in the molecule. tcichemicals.comfiveable.me It is resistant to a variety of reaction conditions, allowing for transformations on other parts of the molecular scaffold. tcichemicals.com The true power of the group lies in the FGI of the entire sulfonamide back to the parent amine. The deprotection step, which removes the 2-nitrobenzenesulfonyl group to reveal a primary or secondary amine, is itself a powerful FGI. tcichemicals.comresearchgate.net This process is typically achieved under mild conditions using a thiol nucleophile, such as thiophenol or 2-mercaptoethanol, which proceeds via a Meisenheimer complex intermediate. fiveable.meresearchgate.net
Table 2: Key Functional Group Interconversions (FGIs)
| Starting Functional Group | Target Functional Group | Reagents/Conditions | Notes |
| Primary Amine (R-NH₂) | N-Alkyl-2-nitrobenzenesulfonamide | 1. 2-Nitrobenzenesulfonyl chloride, Base2. Alkylating agent (e.g., R'-X) | The sulfonamide is formed and then alkylated. tcichemicals.com |
| N,N-Disubstituted-2-nitrobenzenesulfonamide | Secondary Amine (R-NH-R') | Thiophenol (PhSH), Base (e.g., K₂CO₃) | A crucial deprotection step, revealing the amine. fiveable.me |
| Nitro Group (-NO₂) | Amino Group (-NH₂) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | A standard reduction, useful if modification of the aryl ring is desired. e-bookshelf.de |
Role of the 2-Nitrobenzenesulfonyl Group in Retrosynthetic Planning
The 2-nitrobenzenesulfonyl (Ns) group is not merely a passive component of the target molecule; it is an active and highly versatile tool in synthetic planning, often referred to as the "Ns-strategy". tcichemicals.com Its role is multifaceted, serving as both a protecting and an activating group.
Protection of Amines : The Ns group is an excellent protecting group for primary and secondary amines. It forms a stable sulfonamide bond that is inert to many synthetic transformations. tcichemicals.comfiveable.me
Activation for N-Alkylation : The strong electron-withdrawing nature of the nitro group makes the sulfonamide N-H proton acidic. This facilitates deprotonation and subsequent alkylation under relatively mild basic conditions, a reaction that is often difficult with less acidic sulfonamides like tosylamides. tcichemicals.com This allows for the straightforward conversion of primary amines into secondary amines. orgsyn.org
Facile Deprotection : The most significant advantage of the Ns group is its ready cleavage under mild, non-reductive conditions. The ortho-nitro group enables nucleophilic aromatic substitution by soft nucleophiles like thiolates. This reaction proceeds cleanly and in high yield, regenerating the amine without affecting other sensitive functional groups in the molecule. fiveable.meresearchgate.net This contrasts sharply with the harsh conditions (e.g., strong acid or dissolving metal reduction) required to cleave other common sulfonyl protecting groups like the tosyl (Ts) group. fiveable.me
In retrosynthetic terms, the presence of an Ns-protected amine in a target molecule allows the chemist to plan for its removal at a late stage, revealing a nucleophilic amine that can be used in a final coupling step or as the final target functionality.
Convergent and Divergent Synthetic Strategies
The choice between a convergent and a divergent (or linear) synthesis is a high-level strategic decision in retrosynthesis. fiveable.me
Divergent Synthesis : A divergent strategy begins with a central core molecule that is sequentially modified to generate a library of related compounds. nih.govscispace.com This approach is highly valuable in medicinal chemistry for creating structure-activity relationship (SAR) libraries. Starting with this compound as a core, one could introduce various substituents onto the methoxy (B1213986) group or other parts of the molecule in a divergent fashion. Alternatively, a common intermediate could be reacted with a variety of sulfonyl chlorides or amines to generate a diverse set of final products. nih.govscispace.comrsc.org
Figure 1: Comparison of Convergent and Divergent Strategies
In a convergent synthesis, fragments A and B are made separately and joined to form C, which leads to the target. In a divergent synthesis, a common starting material S is used to generate a variety of different products (I1, I2, I3).
Design of Efficient and Economical Synthetic Routes
The ultimate goal of retrosynthetic analysis is to design a route that is not only feasible but also efficient and economical. Several factors contribute to this goal when targeting molecules with the this compound motif.
Step Economy : Minimizing the number of synthetic steps is crucial. The use of the Ns group contributes to step economy by providing robust protection and allowing for mild, selective deprotection, which can eliminate the need for extra protection/deprotection steps for other functional groups. tcichemicals.com
Atom Economy : This principle encourages maximizing the incorporation of atoms from the reagents into the final product. While sulfonamide formation itself has good atom economy, the choice of subsequent reactions should also consider this factor. Transition metal-catalyzed C-H activation or hydroamination reactions are modern strategies that offer high atom economy. ijrpr.comacs.org
Yield and Robustness : The reliability of the chosen reactions is paramount. The formation of the sulfonamide from 2-nitrobenzenesulfonyl chloride and the subsequent deprotection are typically high-yielding and robust reactions. orgsyn.org
Cost of Starting Materials : An economical synthesis relies on inexpensive and readily available starting materials. 2-Nitrobenzenesulfonyl chloride and methoxyamine are commercially available, making the core disconnection economically viable. merckmillipore.com
Green Chemistry Principles : Modern synthetic design aims to reduce environmental impact by minimizing waste and using less hazardous reagents and solvents. fiveable.me The mild conditions used for Ns-group manipulation align well with green chemistry principles compared to harsher methods required for other protecting groups. nih.gov Electrochemical methods for sulfonamide synthesis are also emerging as a green alternative. dntb.gov.uanih.gov
By carefully considering these strategic elements—from the initial bond cleavage to the overarching convergent or divergent plan—chemists can devise elegant and practical routes for the synthesis of complex molecules incorporating the versatile this compound functionality.
Future Research Directions and Emerging Challenges
Development of Novel Catalytic Systems for Synthesis
The synthesis of N-methoxy-2-nitrobenzenesulfonamide and its derivatives traditionally relies on established methods. However, the future of its synthesis lies in the development of more efficient, sustainable, and selective catalytic systems. Current research in the broader field of sulfonamide synthesis points towards several promising avenues.
Recent advancements have seen the rise of catalytic oxidation strategies for constructing sulfonamide bonds, often employing a combination of a sulfur source, a nitrogen source, and an oxidant. thieme-connect.com These methods, which can proceed through either radical or ionic pathways, offer an alternative to traditional approaches that often require pre-functionalized starting materials. For instance, the use of nanomaterials like β-MnO2-HS as reusable bifunctional solid catalysts for the oxidative sulfonylation of thiols presents a green and efficient route. thieme-connect.com Furthermore, the synergistic application of photoredox and copper catalysis has enabled the synthesis of sulfonamides from aryl radical precursors under mild conditions. thieme-connect.com
Transition-metal catalysis, particularly with palladium, copper, and rhodium, continues to be a fertile ground for innovation in C-N bond formation and C-H functionalization, which are key steps in the synthesis of complex sulfonamides. sci-hub.semdpi.com For example, Pd-catalyzed Suzuki-Miyaura cross-coupling reactions have been utilized to create aryl sulfonyl chlorides, which are precursors to sulfonamides. sci-hub.se The development of catalysts that can directly couple N-methoxyamine with 2-nitrobenzenesulfonyl chloride or its precursors under mild conditions would represent a significant step forward. The exploration of electrochemical methods for the direct oxidative coupling of amines and thiols also presents a promising, reagent-minimized approach to sulfonamide synthesis that could be adapted for this compound. nih.govrsc.orgresearchgate.net
Future research will likely focus on designing catalysts that are not only highly efficient but also exhibit excellent chemoselectivity, allowing for the synthesis of this compound derivatives with complex functionalities without the need for extensive protecting group strategies. The development of catalysts for the direct C-H amination using N-methoxyamine derivatives would also be a groundbreaking advancement. acs.org
Exploration of Bio-Orthogonal and Chemoselective Transformations
The concept of bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, opens up exciting possibilities for this compound. The development of bio-orthogonal cleavage reactions for the sulfonamide bond would enable the targeted release of bioactive molecules or the activation of prodrugs in a specific biological environment.
Recent studies have demonstrated the bio-orthogonal release of sulfonamides using reactions like the cycloaddition of sulfonyl sydnonimines with dibenzoazacyclooctyne (DIBAC). thieme-connect.comCurrent time information in Vanderburgh County, US.mdpi.com This "click-to-release" strategy allows for the efficient liberation of the sulfonamide under physiological conditions. Future work could focus on designing this compound derivatives that are amenable to such bio-orthogonal cleavage, potentially by incorporating a strained alkyne or a tetrazine-reactive moiety. The unique electronic properties conferred by the methoxy (B1213986) and nitro groups could be harnessed to fine-tune the reactivity and cleavage kinetics of these systems.
Chemoselectivity is another critical area of research. The 2-nitrobenzenesulfonamide (B48108) (nosyl) group is well-known for its role as a protecting group for amines, which can be chemoselectively cleaved under mild conditions using thiols. chem-station.comrichmond.edu This property has been extensively used in complex molecule synthesis. sci-hub.se For this compound, research is ongoing to explore even more refined chemoselective transformations. This includes developing methods for the selective modification of the aromatic ring or the methoxy group while the sulfonamide linkage remains intact, or vice versa. The electrochemical cleavage of sulfonimides to sulfonamides has been shown to be highly chemoselective, offering a potential route for manipulating related structures without affecting other functional groups. acs.orgresearchgate.net
The development of mutually orthogonal click-release systems, where different protecting groups can be cleaved independently in the same pot, would be a significant advance. thieme-connect.comCurrent time information in Vanderburgh County, US.mdpi.com This would allow for the sequential release of multiple therapeutic agents or the controlled assembly of complex molecular architectures where this compound is a key component.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made, offering advantages in terms of safety, efficiency, scalability, and reproducibility. acs.orgresearchgate.net The synthesis of this compound and its subsequent use in multi-step sequences are prime candidates for adaptation to these modern technologies.
Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govresearchgate.netacs.orgacs.org This can lead to higher yields, reduced reaction times, and improved safety, especially for reactions involving hazardous reagents or intermediates. The synthesis of sulfonamides has already been successfully demonstrated in flow, including eco-friendly methods that minimize waste and use greener solvents. acs.org Future efforts will likely focus on developing robust and scalable flow processes for the continuous production of this compound. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, further simplifying purification and product isolation. acs.org
Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, are becoming increasingly powerful tools in drug discovery and materials science. researchgate.netsigmaaldrich.comnih.govacs.orgnih.gov These platforms can be used to rapidly generate libraries of this compound derivatives for biological screening or to assemble complex molecules in a highly efficient manner. Reagent cartridges, pre-filled with the necessary chemicals for specific transformations like nosyl protection, are already commercially available for some automated synthesizers. sigmaaldrich.com The development of dedicated cartridges and protocols for the synthesis and manipulation of this compound would greatly accelerate research in this area.
The combination of flow chemistry and automation holds the key to creating fully autonomous "synthesis robots" that can design, execute, and optimize synthetic routes for complex targets incorporating the this compound moiety.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for understanding and predicting chemical reactivity. chem-station.comworldscientific.comresearchgate.netresearchgate.netacs.orgmdpi.comresearchgate.net In the context of this compound, advanced computational modeling offers the potential to accelerate the discovery of new reactions and optimize existing processes.
DFT calculations can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its derivatives. worldscientific.comresearchgate.netconsensus.app This understanding can be used to predict the feasibility of new synthetic transformations, to rationalize observed selectivities, and to design more efficient catalysts. For example, computational studies can help in understanding the mechanism of nosyl group deprotection, including the formation of the Meisenheimer complex. chem-station.com Such insights are crucial for developing new, milder deprotection conditions or for designing nosyl derivatives with tailored cleavage properties.
Predictive synthesis, a field that aims to forecast the outcome of chemical reactions using computational models, is a major goal of modern chemistry. By combining quantum chemical calculations with machine learning algorithms trained on large datasets of known reactions, it may become possible to predict the optimal conditions for the synthesis of a given this compound derivative with high accuracy. In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is also becoming increasingly important in drug discovery, and computational models can be used to assess the drug-likeness of novel this compound-containing compounds before they are synthesized. researchgate.netresearchgate.net
Future research in this area will focus on developing more accurate and efficient computational methods, as well as on building comprehensive databases of experimental data to train and validate predictive models. The ultimate aim is to create a "virtual laboratory" where new synthetic routes and novel molecules can be designed and evaluated entirely on a computer.
Broadening the Scope of this compound in Complex Chemical Synthesis
The 2-nitrobenzenesulfonamide (nosyl) protecting group has already proven its value in the total synthesis of numerous complex natural products and other intricate molecular architectures. sci-hub.seacs.orgresearchgate.netmdpi.comacs.orgresearchgate.net The unique properties of the nosyl group, particularly its facile cleavage under mild conditions, have made it a powerful tool for the selective modification of amines in the presence of other sensitive functional groups.
The introduction of the N-methoxy group adds another layer of functionality and potential for novel applications. The synthesis of N-alkoxy analogues of trypanocidal lead compounds has been explored to improve their blood-brain barrier permeability, highlighting the potential of this compound in medicinal chemistry. csic.es
Future research will undoubtedly focus on expanding the application of this compound in the synthesis of increasingly complex and biologically active molecules. This includes its use in the construction of macrocycles, alkaloids, peptides, and other natural product scaffolds. mdpi.comresearchgate.net The development of cascade reactions, where multiple bonds are formed in a single operation initiated by the properties of the this compound group, is a particularly attractive area of research. For instance, the nosyl group has been used as a functional protecting group that is transferred to the substrate during deprotection via a Truce-Smiles rearrangement, leading to the formation of complex heterocyclic systems. acs.orgresearchgate.netacs.org Similar strategies could be envisioned for this compound.
The exploration of this compound as a linchpin in multicomponent reactions, where three or more reactants are combined in a single step to generate a complex product, is another promising direction. This would allow for the rapid and efficient construction of diverse molecular libraries for high-throughput screening.
Ultimately, the continued exploration of the unique reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the creation of new molecules with important applications in medicine, materials science, and beyond.
Q & A
Q. How are in vitro bioactivity assays designed to evaluate antimicrobial potential?
- Methodological Answer : Microbroth dilution assays (96-well plates) test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentrations (MICs) are determined via optical density (OD) after 24h incubation (37°C). Cytotoxicity is assessed concurrently using mammalian cell lines (e.g., HEK293) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



